3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one

Catalog No.
S999191
CAS No.
898761-68-7
M.F
C15H12BrClO
M. Wt
323.61 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one

CAS Number

898761-68-7

Product Name

3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one

IUPAC Name

3-(4-bromophenyl)-1-(2-chlorophenyl)propan-1-one

Molecular Formula

C15H12BrClO

Molecular Weight

323.61 g/mol

InChI

InChI=1S/C15H12BrClO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2

InChI Key

GSSMDMIBWOPAME-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Br)Cl
3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one, also known as 4-BMC, is a beta-ketone analogue of amphetamines that has gained attention among scientists for its potential uses in various fields of research and industry. This compound has chemical and physical properties that make it highly desirable to researchers, including its high purity, solubility, and stability. In this paper, I will discuss the definition and background of 4-BMC, its physical and chemical properties, synthesis and characterization methods, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one is a synthetic compound that is classified as a beta-ketone analogue of amphetamines. It belongs to the cathinone family, a group of compounds that are found in the khat plant (Catha edulis) and have stimulant properties. Although 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one is not found in nature, it shares many similarities with other cathinone derivatives, such as 4-methylmethcathinone (mephedrone) and 3,4-methylenedioxypyrovalerone (MDPV).
3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one is a white crystalline powder that is highly soluble in water and other polar solvents. Its molecular formula is C11H11BrClO, and its molecular weight is 271.56 g/mol. The melting point of 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one is approximately 153-154°C. Its structure consists of a central propanone chain with a 4-bromophenyl group attached to one end and a 2-chlorophenyl group attached to the other end.
3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one can be synthesized using a variety of methods, including the condensation of 4-bromoacetophenone and 2-chloropropiophenone with aluminum amalgam, the reduction of 4-bromoacetophenone with NaBH4 and chlorination with thionyl chloride, or the reaction of 4-bromoacetophenone and 2-chloropropiophenone with aluminum chloride. Characterization methods for 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
for detecting and quantifying 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one in biological and environmental samples include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC). These methods can determine the identity and purity of 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one in samples and provide information on its concentration and distribution.
3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one has been shown to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinone derivatives. It also has serotonin reuptake inhibitor properties. Its effect on the central nervous system (CNS) is similar to other stimulants, including cocaine, amphetamines, and MDMA. Animal studies have shown that 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one can increase locomotor activity, body temperature, and heart rate.
Studies on the toxicity and safety of 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one are limited, but animal studies suggest that it may have toxic effects on the CNS and body organs. In addition, there have been reports of adverse events in humans associated with 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one use, including nausea, vomiting, anxiety, paranoia, and seizures. It is important to note that 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one is a research chemical and is not approved for human consumption.
3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one has potential applications in various fields of research and industry, including neuroscience, pharmacology, and forensic science. Its ability to act as a dopamine and norepinephrine reuptake inhibitor makes it a valuable tool for studying mechanisms of addiction and drug abuse. In addition, its unique chemical and physical properties make it a valuable precursor for the synthesis of other compounds.
The current state of research on 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one is limited, and most studies have focused on its chemical and physical properties, synthesis, and pharmacology. There is still much to be learned about its potential applications in various fields of research and industry.
The potential implications of 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one in various fields of research and industry are numerous. Its ability to act as a dopamine and norepinephrine reuptake inhibitor makes it a valuable tool for studying mechanisms of addiction and drug abuse. Its chemical and physical properties make it a valuable precursor for the synthesis of other compounds, which can be used in a variety of industries, including pharmaceuticals, materials science, and electronics.
One limitation of 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one research is the lack of knowledge regarding its long-term effects on human health and the environment. In addition, research on the synthesis of 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one and its derivatives is still in its early stages, and much work is needed to optimize methods and improve yields. Future directions for research on 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one include determining its full range of biological properties, developing new methods for synthesis and characterization, and exploring its potential applications in various fields of research and industry.
Some future directions that could be pursued include (1) further studies on the pharmacological effects of 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one and its derivatives, (2) developing new methods for synthesis and characterization, (3) exploring the use of 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one in the synthesis of other compounds for various applications, (4) determining the environmental fate and toxicity of 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one and its derivatives, and (5) optimizing the analytical methods for detecting and quantifying 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one in biological and environmental samples.

XLogP3

4.8

Dates

Modify: 2023-08-16

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